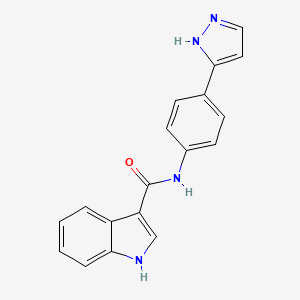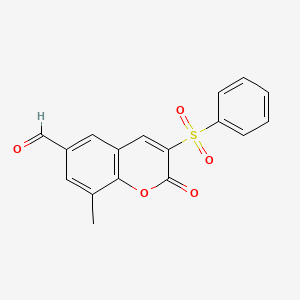
N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide, commonly known as INDY, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. INDY is a small molecule inhibitor that targets the tumor necrosis factor receptor-associated factor 6 (TRAF6) protein, which is involved in several signaling pathways that regulate immune responses, inflammation, and cell survival.
Applications De Recherche Scientifique
Anticancer Potential
N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide derivatives have shown significant promise in anticancer research. A study by Hassan et al. (2021) explored the design, synthesis, and evaluation of pyrazole–indole hybrids as antitumor agents. These compounds demonstrated good-to-excellent antitumor activity against various human cancer cell lines, including human colorectal carcinoma (HCT-116), human breast adenocarcinoma (MCF-7), human liver carcinoma (HepG2), and human lung carcinoma (A549). Notably, some compounds exhibited superior anticancer inhibition performance against the HepG2 cancer cell line, highlighting their potential as strong anticancer candidate drugs Hassan et al., 2021.
Antimicrobial and Antifungal Activities
Beyond their anticancer applications, derivatives of this compound have also been investigated for their antimicrobial and antifungal properties. Hu et al. (2011) reported on the microwave-assisted synthesis of tetrazolyl pyrazole amides, which exhibited interesting bactericidal, pesticidal, herbicidal, and antimicrobial activities. This synthesis method provides a rapid and efficient means to produce compounds with potential applications in combating microbial infections and in agricultural pest control Hu et al., 2011.
Antidiabetic Activity
Research into the antidiabetic potential of pyrazole-indole derivatives has also yielded promising results. Sravanthi et al. (2017) synthesized a series of novel substituted pyrazoles containing indole and thiazole motifs, which were evaluated for their antihyperglycemic activity. Among these, specific compounds showed significant activity against α-amylase and α-glucosidase enzymes, highlighting their potential as therapeutic agents for diabetes management Sravanthi et al., 2017.
Antibacterial Activity
Additionally, pyrazole derivatives have been evaluated for their antibacterial efficacy. Maddila et al. (2016) synthesized a series of 1,3,4-thiadiazole compounds with pyrazole-3-carboxamide and pyrrole-3-carboxamide moieties, which exhibited significant anti-inflammatory activity and promising antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli Maddila et al., 2016.
Mécanisme D'action
Target of Action
Pyrazole derivatives, which include this compound, have been known to exhibit diverse pharmacological effects
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . The exact interaction of this compound with its targets would require further investigation.
Biochemical Pathways
Pyrazole derivatives have been reported to influence various biochemical pathways
Result of Action
Pyrazole derivatives have been known to exhibit various biological activities . The specific molecular and cellular effects of this compound would need further investigation.
Analyse Biochimique
Biochemical Properties
It is known that pyrazole derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, some pyrazole derivatives have shown anti-inflammatory effects through the inhibition of cyclooxygenases (COXs), key enzymes in the prostaglandin biosynthesis from arachidonic acid .
Cellular Effects
Some pyrazole derivatives have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that pyrazole derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c23-18(15-11-19-17-4-2-1-3-14(15)17)21-13-7-5-12(6-8-13)16-9-10-20-22-16/h1-11,19H,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUDTCVPNDVGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2683729.png)
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2683733.png)

![6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2683736.png)



![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2683744.png)
![N-(2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2683745.png)
![(E)-3-phenyl-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)prop-2-en-1-one](/img/structure/B2683746.png)

![3-(Benzylthio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2683748.png)

